

Perzinfotel Profile and Preclinical Data

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Compound Focus: Perzinfotel

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Perzinfotel (EAA-090) is an investigational compound that has been studied as a selective and competitive antagonist of the NMDA receptor [1] [2]. The key available data comes from a 2005 preclinical study on its acute effects [1] [3].

Table: Preclinical Profile of Perzinfotel

Aspect	Details
Drug Name	Perzinfotel (EAA-090) [2]
Mechanism of Action	Selective, competitive NMDA receptor antagonist [1]
Primary Indication Study	Investigation for treatment of painful diabetic neuropathy (Phase 2, terminated) [2]
Key Preclinical Finding	Blocked chemically induced thermal hypersensitivity in rats without antinociceptive effects [1]
Comparative Advantage	Superior therapeutic ratio (effectiveness vs. adverse effects) compared to other NMDA receptor antagonists (e.g., memantine, ketamine) in preclinical models [1]

Experimental Protocol from Key Study

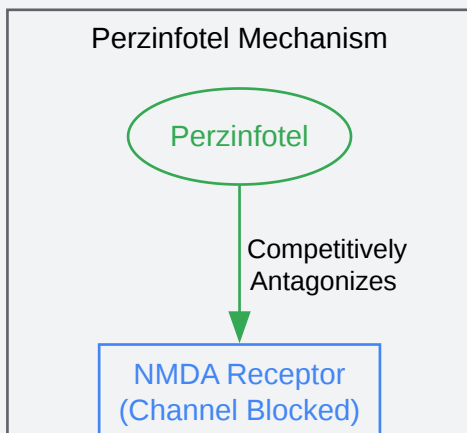
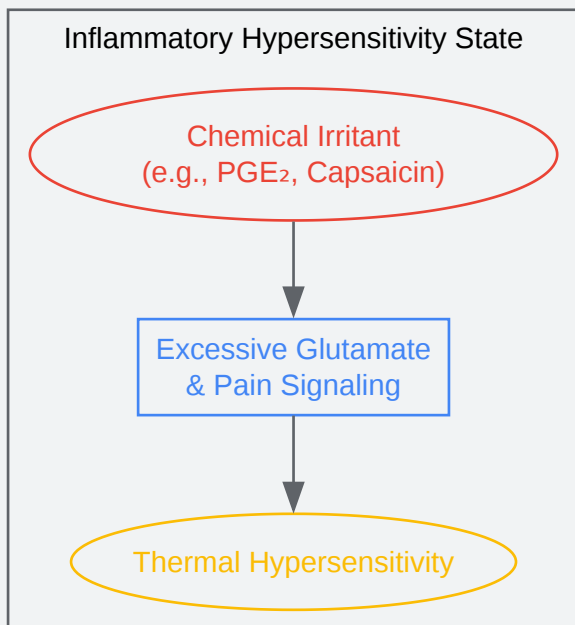
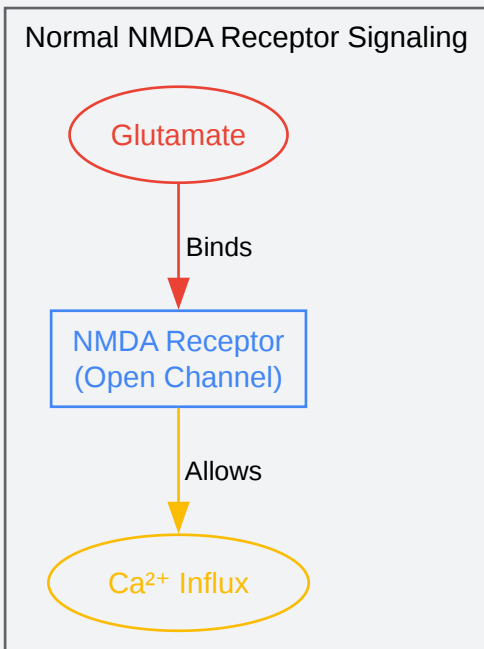
The core experimental data for **Perzinfotel** comes from a study on its ability to block chemically induced thermal hypersensitivity [1] [3]. The methodology is summarized below:

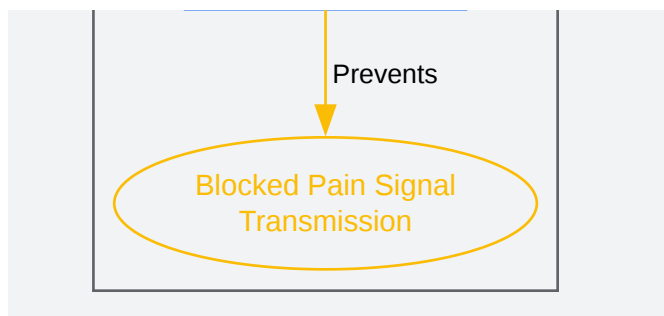
- Test System: Studies were conducted on rats.
- Hypersensitivity Model: **Thermal hypersensitivity was induced by subcutaneous administration of chemical irritants prostaglandin E₂ (PGE₂) or capsaicin** into the tail.
- Assay: **A warm-water tail-withdrawal assay** was used to measure the latency for the rat to remove its tail from heated water. Induction of hypersensitivity causes the tail to be withdrawn more quickly.
- Drug Administration: **Perzinfotel** was administered via intraperitoneal (10 mg/kg) and oral (100 mg/kg) routes.
- Safety Assessment: **To assess potential adverse effects, the study evaluated the compound's impact on operant rates of responding** (e.g., lever pressing for food reward), a measure of sedative or disruptive effects.

Mechanism of Action: Competitive NMDA Receptor Antagonism

As a competitive NMDA receptor antagonist, **Perzinfotel** binds to the glutamate site of the receptor, competing with the natural agonist to prevent receptor overactivation [1]. This mechanism is distinct from uncompetitive antagonists like ketamine or memantine, which block the ion channel after the receptor is activated [4].

The following diagram illustrates this mechanism and its functional consequence in the context of the described experiment.





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Research Status and Context for Scientists

For researchers, it is crucial to note that **Perzinfotel**'s development appears to have stalled. While it showed a promising preclinical profile, a Phase 2 clinical trial for painful diabetic neuropathy was terminated (the public record does not state the reason) [2]. Furthermore, in recent scientific literature (e.g., a 2025 publication), **Perzinfotel** is primarily referenced as a **pharmacological benchmark** or **structural template** in medicinal chemistry, particularly for its squaramide motif, which is explored as a bioisostere for amino-acid groups in drug design [5] [6].

How to Proceed with Your Research

Given the lack of publicly available long-term studies, here are suggestions for your research:

- **Explore Clinical Trial Registries:** Websites like ClinicalTrials.gov may contain more detailed, albeit limited, results from the Phase 2 trial that could offer indirect clues about longer-term tolerability.
- **Shift the Comparative Focus:** A more feasible and contemporary comparison guide could focus on the **class of competitive NMDA receptor antagonists**, using **Perzinfotel** as a historical case study in the context of other compounds with more extensive data.
- **Investigate Structural Applications:** As recent literature suggests, a relevant topic for scientists is the application of **Perzinfotel**'s squaramide core in designing new chemical entities and SAM (S-adenosyl-L-methionine) analogues for targeting other enzymes [5].

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